molecular formula C21H18ClF3N2S2 B4625467 2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No. B4625467
M. Wt: 455.0 g/mol
InChI Key: ZVPSQWIAHSEFJA-UHFFFAOYSA-N
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Description

2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a useful research compound. Its molecular formula is C21H18ClF3N2S2 and its molecular weight is 455.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.0552031 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization and Isomerization Studies

Studies on similar heterocyclic compounds have demonstrated their potential in cyclization and isomerization reactions. For instance, Charushin et al. (1985) explored the isomerization of thiazoloquinolines in the presence of acids, providing insights into regioisomeric transformations and thioamide formation processes (Charushin, Baklykov, Chupakhin, & Drozd, 1985).

Synthesis of Novel Heterocyclic Compounds

Research by Mekheimer et al. (2003) on the synthesis of novel 1,2,3,5,6-pentaazaaceanthrylene derivatives from dichloroquinoline-3-carbonitrile highlights the synthetic versatility of quinoline derivatives in forming complex heterocyclic structures, which could have applications in developing new materials or pharmaceuticals (Mekheimer, Ahmed, El-Fahhama, Kamel, & Döpp, 2003).

Antimicrobial and Antifungal Applications

Some related quinoxaline derivatives have been synthesized and evaluated for antimicrobial and antifungal activities. Badran, Abouzid, and Hussein (2003) synthesized fused triazolo and ditriazoloquinoxaline derivatives, finding that some compounds possess potent antibacterial activity (Badran, Abouzid, & Hussein, 2003).

Anticonvulsant Activity

The anticonvulsant activities of 5-phenyl-[1,2,4]-triazolo[4,3-a]quinoline derivatives were explored by Guan et al. (2008), revealing potential therapeutic applications for neurological disorders. One compound demonstrated significant potency and a higher protective index than phenytoin, a commonly used anticonvulsant (Guan, Jin, Wang, Li, & Quan, 2008).

Synthesis of Acyclic Nucleosides Analogues

El-Gazzar, Hafez, and Nawwar (2009) focused on synthesizing acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, assessing their potential as analgesic, anti-inflammatory, anti-oxidant, and anti-microbial agents. This work indicates the broad therapeutic potential of quinoline derivatives in medicinal chemistry (El-Gazzar, Hafez, & Nawwar, 2009).

properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N2S2/c1-10-7-13-16(8-11(10)2)26-20(3,4)18-17(13)19(28)27(29-18)12-5-6-15(22)14(9-12)21(23,24)25/h5-9,26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPSQWIAHSEFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)Cl)C(F)(F)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 2
2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 3
2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 4
2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 5
2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 6
Reactant of Route 6
2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

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